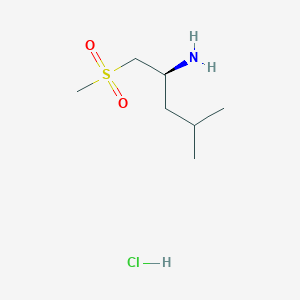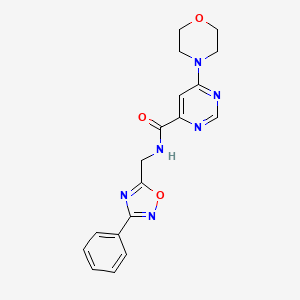
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has a morpholine ring and an oxadiazole group that makes it a unique compound with various potential applications.
Aplicaciones Científicas De Investigación
Anti-Infective Agents
The scarcity of effective antibiotics and anti-infective drugs, coupled with the rise of antibiotic resistance, has driven the search for novel chemical entities. 1,2,4-oxadiazoles have emerged as promising scaffolds for developing anti-infective agents. Researchers have synthesized various derivatives of this compound with activities against bacteria, viruses, and parasites . These include anti-bacterial, anti-viral, and anti-leishmanial properties. The compound’s potential for structure-activity relationships (SAR) and its mode of action make it valuable for combating infectious diseases.
Anticancer Activity
While not as extensively studied as other classes of compounds, 1,2,4-oxadiazoles have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects against cancer cell lines, and some derivatives exhibit inhibitory activity against cancer cell proliferation. Further investigations are needed to uncover the precise mechanisms and optimize their efficacy .
Antifungal Properties
The synthesized 1,2,4-oxadiazole derivatives have been evaluated for antifungal activity. Their performance against fungal strains such as Trichoderma harzianum and Aspergillus niger has been compared to standard antifungal drugs. These findings contribute to our understanding of their potential in combating fungal infections .
Mitochondrial Enzyme Inhibition
The compound’s impact on mitochondrial enzymes is an area of interest. Researchers have used the MTT assay to measure mitochondrial enzyme activity, providing insights into its effects on living cells . Understanding these interactions may lead to novel therapeutic strategies.
Multicyclic Oxadiazoles
Studies have explored multicyclic oxadiazoles, including variations in solvents and cocatalysts. These investigations aim to optimize synthetic conditions and enhance the compound’s properties . Such efforts contribute to the development of more potent derivatives.
Drug Design and Chemical Intuitions
The chemical insights gained from studying 1,2,4-oxadiazoles can guide the design of new chemical entities. Medicinal chemists can leverage these insights to create compounds with improved anti-infective activity. The library of synthetic strategies available for this scaffold aids in refining its potential as a therapeutic agent .
Propiedades
IUPAC Name |
6-morpholin-4-yl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(14-10-15(21-12-20-14)24-6-8-26-9-7-24)19-11-16-22-17(23-27-16)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQWVDQIKPVAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)

![1-[3-(Difluoromethoxy)-4-nitrophenyl]-4-prop-2-ynyl-1,4-diazepane](/img/structure/B2400353.png)
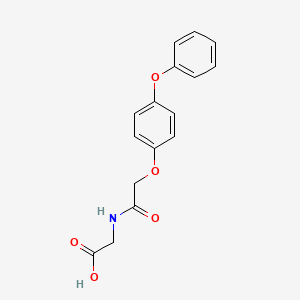
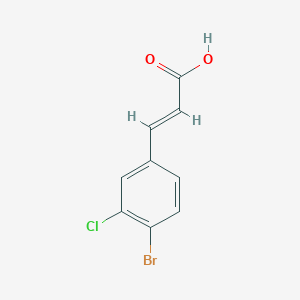
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
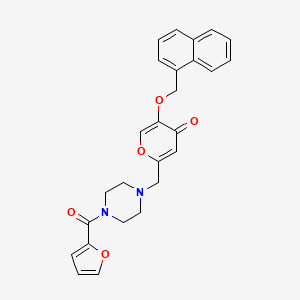


![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide](/img/structure/B2400365.png)

